molecular formula C11H12F2O2 B1400667 Ethyl 4-(1,1-difluoroethyl)benzoate CAS No. 55805-23-7

Ethyl 4-(1,1-difluoroethyl)benzoate

Cat. No.: B1400667
CAS No.: 55805-23-7
M. Wt: 214.21 g/mol
InChI Key: XVTHJQHKAZPIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,1-difluoroethyl)benzoate: is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol It is an ester derivative of benzoic acid, where the ethyl group is substituted at the para position with a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(1,1-difluoroethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1,1-difluoroethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(1,1-difluoroethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1,1-difluoroethyl)benzoate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets .

Comparison with Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 4-(fluoroethyl)benzoate
  • Ethyl 4-(methyl)benzoate

Comparison: Ethyl 4-(1,1-difluoroethyl)benzoate is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoroethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and material science .

Properties

IUPAC Name

ethyl 4-(1,1-difluoroethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)8-4-6-9(7-5-8)11(2,12)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHJQHKAZPIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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